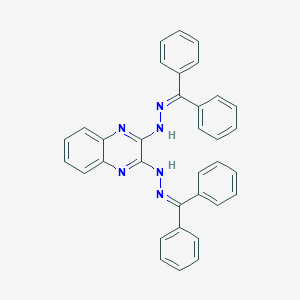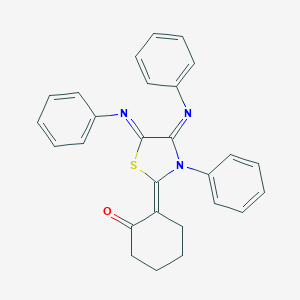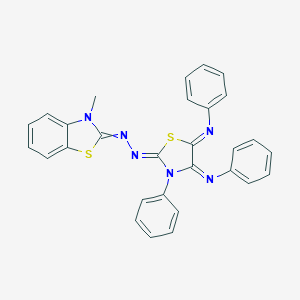![molecular formula C12H18N4OS B307294 [[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea](/img/structure/B307294.png)
[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is not fully understood. However, studies have shown that the compound can interact with various biomolecules, including DNA, RNA, and proteins. The compound can also induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. The compound can also induce apoptosis in cancer cells. Moreover, the compound has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has several advantages for lab experiments. The compound is stable and can be easily synthesized. The compound is also relatively inexpensive compared to other compounds used in scientific research. However, the compound has limitations, including its low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea. One direction is to study the compound's potential use as an anticancer agent in combination with other drugs. Another direction is to study the compound's potential use in the development of sensors and electronic devices. Moreover, further studies are needed to understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a chemical compound that has potential applications in various fields of scientific research. The compound's synthesis method is complex, but it has several advantages for lab experiments. The compound has been shown to have various biochemical and physiological effects, including its potential use as an anticancer agent, antifungal, and antibacterial agent. Further studies are needed to understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a multistep process that involves the reaction of various chemicals. The synthesis method is complex and requires expertise in organic chemistry. The compound can be synthesized using different methods, including the reaction between 2,4-pentanedione and diethylamine followed by the reaction with thiourea.
Applications De Recherche Scientifique
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has potential applications in various fields of scientific research, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has been studied for its potential use as an anticancer agent, antifungal, and antibacterial agent. In material science, the compound has been studied for its potential use in the development of sensors and electronic devices. In analytical chemistry, the compound has been studied for its potential use as a reagent for the determination of various metal ions.
Propriétés
Formule moléculaire |
C12H18N4OS |
|---|---|
Poids moléculaire |
266.37 g/mol |
Nom IUPAC |
[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea |
InChI |
InChI=1S/C12H18N4OS/c1-3-16(4-2)10-6-5-9(11(17)7-10)8-14-15-12(13)18/h5-8,14H,3-4H2,1-2H3,(H3,13,15,18)/b9-8+ |
Clé InChI |
JOSZOJACYPUSKA-CMDGGOBGSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=O)/C(=C/NNC(=S)N)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=S)N)C=C1 |
SMILES canonique |
CCN(CC)C1=CC(=O)C(=CNNC(=S)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)


![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)
![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)
![4-Methoxybenzaldehyde [4,5-bis(tert-butylimino)-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307230.png)
![ethyl 4-[[(2Z)-5-(4-ethoxycarbonylphenyl)imino-2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-ylidene]amino]benzoate](/img/structure/B307231.png)
![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)